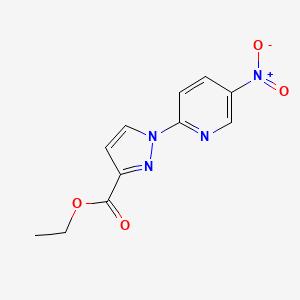
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate is a complex organic compound that features a nitropyridine and a pyrazole ring
Preparation Methods
The synthesis of Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-nitropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various catalysts. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and other heterocyclic compounds .
Scientific Research Applications
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The nitro group and pyrazole ring play crucial roles in binding to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a nitropyridine and pyrazole ring but differs in its substitution pattern and overall structure.
Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate: Another similar compound with a nitropyridine moiety but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.
- Molecular Formula : C11H10N4O4
- Molecular Weight : 262.22 g/mol
- IUPAC Name : Ethyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate
- Canonical SMILES : CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)N+[O-]
Synthesis
The synthesis of this compound typically involves:
- Formation of Hydrazide : Reacting 5-nitropyridine-2-carboxylic acid with hydrazine hydrate.
- Cyclization : The resulting hydrazide is cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole derivative.
The compound exhibits its biological effects primarily through interaction with specific molecular targets, notably protein kinases. The nitro group and the pyrazole ring are crucial for binding to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular processes.
Anticancer Properties
Recent studies have indicated that this compound shows promising anticancer activity. It has been evaluated for its ability to inhibit various kinases involved in cancer progression. In vitro assays demonstrate that this compound can significantly reduce cell proliferation in cancer cell lines by inducing apoptosis .
Enzyme Inhibition Studies
The compound has been tested for its inhibitory effects on several enzymes:
- Neuraminidase (NA) : A series of derivatives based on the pyrazole moiety showed substantial inhibitory activity against NA, which is crucial in influenza virus replication. Some derivatives exhibited up to 72% inhibition at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the substituents on the pyrazole ring significantly affect biological activity. For instance, electron-withdrawing groups enhance inhibitory potency against NA, while steric factors also play a role in binding affinity .
Comparative Analysis
This compound can be compared with similar compounds such as:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Structure | Kinase inhibition |
| Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate | Structure | Anticancer activity |
The unique combination of functional groups in this compound gives it distinct chemical and biological properties compared to these similar compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Cancer Cell Lines : Studies demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines, suggesting its potential as a therapeutic agent .
- Influenza Virus Models : Derivatives of this compound were shown to effectively inhibit viral replication in cell culture assays, indicating its potential use in antiviral therapies .
Properties
Molecular Formula |
C11H10N4O4 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)9-5-6-14(13-9)10-4-3-8(7-12-10)15(17)18/h3-7H,2H2,1H3 |
InChI Key |
HHCFVZOUDCEAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















